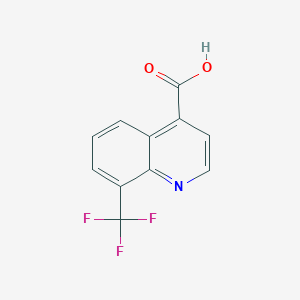

8-(Trifluoromethyl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(Trifluoromethyl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C11H6F3NO2. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of the trifluoromethyl group enhances its biological activity and chemical stability, making it a compound of interest in medicinal chemistry and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)quinoline-4-carboxylic acid typically involves the cyclization of anilines with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions. This reaction yields 1,4-dihydro-2-trifluoromethyl-4H-quinolinones, which can be further converted into the desired quinoline derivative . Another method involves the use of molecular iodine as a catalyst in ethanol, providing a mild and efficient route for the synthesis of quinoline derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The use of environmentally benign reagents and conditions is often preferred to minimize the environmental impact of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 8-(Trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions, particularly involving the trifluoromethyl group, are common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antimicrobial Activity:

Research has demonstrated that derivatives of quinoline-4-carboxylic acids possess significant antimicrobial properties. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it effective against various bacterial strains .

2. Anti-inflammatory and Antithrombotic Agents:

A notable derivative, PSI-421 (3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid), has been investigated for its potential as a P-selectin inhibitor. This compound has shown efficacy in preclinical models for treating vascular injuries and inflammatory conditions . Its unique structure allows it to modulate biological pathways associated with thrombosis and inflammation.

Material Science Applications

1. Fluorescent Probes:

The incorporation of trifluoromethyl groups into quinoline derivatives enhances their photophysical properties, making them suitable candidates for fluorescent probes in biological imaging. The ability to tune their optical properties allows researchers to use these compounds in various imaging applications .

2. Organic Electronics:

Due to their unique electronic properties, compounds like this compound are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Their stability and charge transport characteristics make them valuable components in the development of advanced electronic materials .

Case Studies

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various quinoline derivatives, including this compound, evaluated their antimicrobial activity against several pathogens. The results indicated that the trifluoromethyl substitution significantly improved the antibacterial efficacy compared to non-substituted analogs .

Case Study 2: Preclinical Development of PSI-421

PSI-421 was subjected to rigorous testing in animal models for its anti-inflammatory properties. The compound demonstrated significant oral efficacy in reducing vascular injury markers, leading to its selection for further clinical development as a potential therapeutic agent for thrombotic diseases .

Mecanismo De Acción

The mechanism of action of 8-(Trifluoromethyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biological pathways, including those involved in cell proliferation, apoptosis, and signal transduction .

Comparación Con Compuestos Similares

7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline (Fluoroquine): Known for its antimalarial activity.

Mefloquine: Another antimalarial drug with a similar quinoline structure.

Brequinar: An antineoplastic drug used in transplantation medicine.

Uniqueness: 8-(Trifluoromethyl)quinoline-4-carboxylic acid is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it a valuable compound for developing new drugs and materials with improved properties .

Actividad Biológica

8-(Trifluoromethyl)quinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various therapeutic applications. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinoline ring with a carboxylic acid group and a trifluoromethyl substituent at the 8-position. These structural components are crucial for its interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. In vitro tests have shown its effectiveness against Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

A comparative analysis of its antibacterial potency against standard antibiotics revealed that this compound can serve as a potential lead for developing new antibacterial agents.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Comparison Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|

| Staphylococcus aureus | 18 | Ampicillin | 20 |

| Escherichia coli | 15 | Gentamicin | 22 |

| Pseudomonas aeruginosa | 16 | Ciprofloxacin | 19 |

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against viral infections such as HIV. Studies indicate that it inhibits the activity of HIV integrase, which is essential for viral replication. The mechanism involves binding to critical amino acid residues in the integrase enzyme, disrupting viral DNA integration into the host genome.

Table 2: Antiviral Efficacy Against HIV

| Compound | Percentage Inhibition (%) | CC50 (µM) |

|---|---|---|

| This compound | 40 | >100 |

| Control (Auranofin) | 100 | 1.6 |

Anticancer Activity

In addition to its antibacterial and antiviral effects, this compound has shown promise in anticancer research. It has been tested against various cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis in malignant cells. Its mechanism appears to involve the inhibition of specific signaling pathways associated with cancer cell proliferation.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 35 |

Case Studies

- Study on Antibacterial Properties : A recent study synthesized several derivatives of quinoline-4-carboxylic acid, including the trifluoromethyl variant. The derivatives were screened for antibacterial activity using agar diffusion methods. The results indicated that modifications enhanced the activity significantly compared to non-fluorinated analogs .

- Antiviral Mechanism Investigation : Research focused on the interaction between HIV integrase and various quinoline derivatives highlighted that the trifluoromethyl group significantly improved binding affinity and inhibition rates compared to other substituents .

- Cytotoxicity Assessment : A comprehensive cytotoxicity study evaluated the effects of this compound on multiple cancer cell lines. The findings revealed that it exhibited selective toxicity towards cancer cells while sparing normal cells, making it a potential candidate for targeted cancer therapies .

Propiedades

IUPAC Name |

8-(trifluoromethyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)8-3-1-2-6-7(10(16)17)4-5-15-9(6)8/h1-5H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLHYUOVNZKMJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.